molecular formula C17H12O7 B174558 boeravinone E CAS No. 137787-00-9

boeravinone E

Cat. No. B174558
M. Wt: 328.27 g/mol
InChI Key: NCWLTPKGFNPAMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boeravinone E is a type of flavonoid . It is a compound with the CAS number 137787-00-9 . It is known to exhibit spasmolytic activity .


Molecular Structure Analysis

The molecular structure of boeravinone E has been confirmed by 1H NMR and 13C NMR spectroscopy . Its molecular formula is C17H12O7 .


Chemical Reactions Analysis

Boeravinone E has been found to exhibit significant antioxidant activity . It has been shown to reduce the signal intensity of Electron Spin Resonance (ESR) induced by hydroxyl radicals, suggesting a scavenging activity .


Physical And Chemical Properties Analysis

Boeravinone E is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . Its molecular weight is 328.3 .

Scientific Research Applications

1. Antibacterial and Anti-Efflux Properties

Boeravinone B, closely related to Boeravinone E, has been identified as a potent inhibitor of the NorA bacterial efflux pump in Staphylococcus aureus. It enhances the efficacy of antibiotics like ciprofloxacin against both standard and methicillin-resistant strains of S. aureus. Additionally, it inhibits biofilm formation and intracellular invasion of bacteria, demonstrating potential for enhancing bioavailability and bioefficacy in bacterial infections (Singh et al., 2017).

2. Antioxidant and Genoprotective Effects

Boeravinone G, another analogue in the Boeravinone series, shows remarkable antioxidant and genoprotective activities. It exhibits strong scavenging activities against hydroxyl radicals and significantly reduces ROS-mediated DNA damage, suggesting potential applications in managing gastrointestinal disorders linked to oxidative stress (Aviello et al., 2011).

3. Antiviral Properties

Boeravinone H has been identified as a new inhibitor of Hepatitis C Virus (HCV) entry. This compound significantly inhibits the binding and entry of HCV-like particles in hepatoma cells, showcasing its potential as an antiviral agent against HCV infection (Bose et al., 2017).

4. Anti-Inflammatory and Anticancer Activity

Boeravinone B demonstrates significant anti-inflammatory and anticancer activities. It has been shown to cause internalization and degradation of inactivated EGFR and ErbB2 in human colon cancer cells, indicating its potential as an anticancer agent (Huang et al., 2018). Furthermore, it exerts chemoprotective effects against colorectal cancer in rats, suggesting its role in cancer prevention (Zhou et al., 2022).

5. Potential in Fracture Healing

In a study on ovariectomy-induced osteoporotic rats, boeravinone B promoted fracture healing and showed a regulatory effect on the NF-κB p65/IκB-α/SIRT-1 signaling pathway, suggesting its utility in osteoporosis-related fracture healing (Zhang et al., 2021).

6. Neuroprotective Effects

Boeravinone B has demonstrated neuroprotective effects against cerebral ischemia and reperfusion injury in rats, potentially through its anti-inflammatory and antioxidant mechanisms (Yuan & Zhang, 2021).

Future Directions

Boeravinone E has shown promising results in terms of its antioxidant and spasmolytic activities. Future research could focus on further understanding its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

3,6,9,11-tetrahydroxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O7/c1-6-9(19)5-11-13(14(6)20)15(21)12-8-3-2-7(18)4-10(8)24-17(22)16(12)23-11/h2-5,17-20,22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWLTPKGFNPAMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1O)OC3=C(C2=O)C4=C(C=C(C=C4)O)OC3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

boeravinone E

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
103
Citations
SG Bhope, PS Gaikwad, VV Kuber… - Natural product …, 2013 - Taylor & Francis
… boeravinone E and boeravinone B, respectively, indicating the system precision. The RSD (%) for boeravinone E … The linear regression data for the calibration curves of boeravinone E …
Number of citations: 17 www.tandfonline.com
K Bairwa, A Srivastava, SM Jachak - Phytochemical Analysis, 2014 - Wiley Online Library
… Recently, HPTLC and HPLC/PDA methods were reported for the quantification of boeravinone E and B in B. diffusa whole plant extract and formulation: some important parameters …
A Ahmed-Belkacem, S Macalou, F Borrelli… - Journal of Medicinal …, 2007 - ACS Publications
… The fraction eluted with hexane/EtOAc 6:4 was purified by HPLC on an analytical column using hexane/EtOAc 65:35 as eluent, flow rate 1.0 mL/min, obtaining boeravinone E (6, 8.4 mg)…
Number of citations: 120 pubs.acs.org
F Borrelli, V Ascione, R Capasso, AA Izzo… - Journal of Natural …, 2006 - ACS Publications
… group (as in compound 10) appears to be better tolerated; however, the activity of boeravinone F (10) was markedly lower compared to that of its reduced analogue, boeravinone E (2), …
Number of citations: 62 pubs.acs.org
HH Nguyen, HC Vo, CH Nguyen, NH Nguyen… - Journal of Saudi …, 2022 - Elsevier
Boerhavia erecta is a tropical plant that is widely used in folk medicine. Roots of this plant are applied as a diuretic, stomachic, anthelminthic, febrifuge, and expectorant. The whole plant …
Number of citations: 3 www.sciencedirect.com
K Bairwa, IN Singh, SK Roy, J Grover… - Journal of natural …, 2013 - ACS Publications
Five new (2, 3, 5, 7, and 9) and four known rotenoids (1, 4, 6, and 8) were isolated from a methanol extract of Boerhaavia diffusa roots. The structures of the new rotenoids were …
Number of citations: 64 pubs.acs.org
S Kumar, A Singh, B Singh, R Maurya… - Separation Science …, 2018 - Wiley Online Library
… Compound 42 detected at m/z 327.0512 was identified as boeravinone E. Fragments ions at m/z 309.0437 and 299.0411 were formed due to loss of H 2 O and CO from m/z 327.0512. …
P Nayak, M Thirunavoukkarasu - J. Phytopharmacol, 2016 - phytopharmajournal.com
… analysis of this methanol extract led to the isolation of a new compound 9-O-methyl-10-hydroxycoccineone B and six known rotenoid derivatives such as boeravinone D, boeravinone E, …
Number of citations: 47 phytopharmajournal.com
PK Praveen Kumar, M Sivanandham, J Karthick… - 2013 - researchgate.net
… Boeravinone E was taken for docking studies based … Boeravinone E the scores obtained were shown as GMCSF (Dock Score= 47.43) and TNFα (Dock Score = 59.31). Boeravinone E …
Number of citations: 3 www.researchgate.net
N Lami, S Kadota, T Kikuchi - Chemical and Pharmaceutical Bulletin, 1991 - jstage.jst.go.jp
… represented by the formula 1.3) Boeravinone E (2), a yellow … Thus, the structure of boeravinone E was established to be 3,… showed a pattern similar to that of boeravinone E (2), but it was …
Number of citations: 93 www.jstage.jst.go.jp

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